

# Optimizing FR-145715 dosage for animal studies

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## Compound of Interest

Compound Name: FR-145715  
CAS No.: 149917-31-7  
Cat. No.: B15610079

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## Technical Support Center: FR-145715

Important Notice: Information regarding the compound **FR-145715** is not available in the public domain. Extensive searches of scientific literature and chemical databases have not yielded any specific information on its use in animal studies, established dosages, or detailed experimental protocols.

The information that could be retrieved identifies **FR-145715** as a histamine H2 receptor antagonist with potential anti-*Helicobacter pylori* activity. Its chemical formula is C<sub>16</sub>H<sub>21</sub>N<sub>5</sub>O<sub>2</sub>S.

Due to the lack of available data, we are unable to provide a comprehensive technical support guide as requested. The following sections are based on general knowledge of histamine H2 receptor antagonists and animal models for *H. pylori* research and are intended for informational purposes only. They do not contain specific data for **FR-145715**.

## Frequently Asked Questions (FAQs) - General Guidance

Q1: What is the general mechanism of action for a histamine H2 receptor antagonist?

A1: Histamine H2 receptor antagonists work by blocking the action of histamine on the parietal cells in the stomach. This, in turn, reduces the production of stomach acid. In the context of *Helicobacter pylori* infection, reducing stomach acid can create a less favorable environment for the bacteria and can be a component of multi-drug eradication therapies.

Q2: What are common animal models for studying *Helicobacter pylori* infection?

A2: Several animal models are used to study *H. pylori* infection, with mice and Mongolian gerbils being the most common. Other models include rats, guinea pigs, and non-human primates. The choice of model depends on the specific research question, as different models replicate different aspects of human disease.

Q3: What are the general challenges in formulating and administering compounds for animal studies?

A3: Challenges include ensuring the solubility and stability of the compound in a suitable vehicle for administration. The route of administration (e.g., oral gavage, intraperitoneal injection) must be chosen carefully to ensure appropriate absorption and distribution. Dosage calculations need to be scaled appropriately for the specific animal model based on body weight or body surface area.

## Troubleshooting - General Considerations

Issue	Potential Cause	Suggested Action (General Guidance)
Compound Precipitation in Formulation	Poor solubility of the compound in the chosen vehicle.	Test a range of pharmaceutically acceptable solvents and co-solvents. Consider the use of suspending agents or altering the pH of the formulation if the compound's stability allows.
Variability in Animal Response	Inconsistent dosing technique, animal stress, or underlying health issues in the animal colony.	Ensure all personnel are properly trained in the chosen administration technique. Minimize animal stress through proper handling and housing. Use healthy, age-matched animals from a reputable supplier.
Lack of Efficacy	Inadequate dosage, poor bioavailability, or rapid metabolism of the compound.	Conduct pilot dose-ranging studies to determine an effective dose. Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

## Experimental Protocols - General Examples

Note: The following are generalized protocols and are NOT specific to **FR-145715**.

### General Protocol for in vivo Efficacy Study in a Mouse Model of *H. pylori* Infection

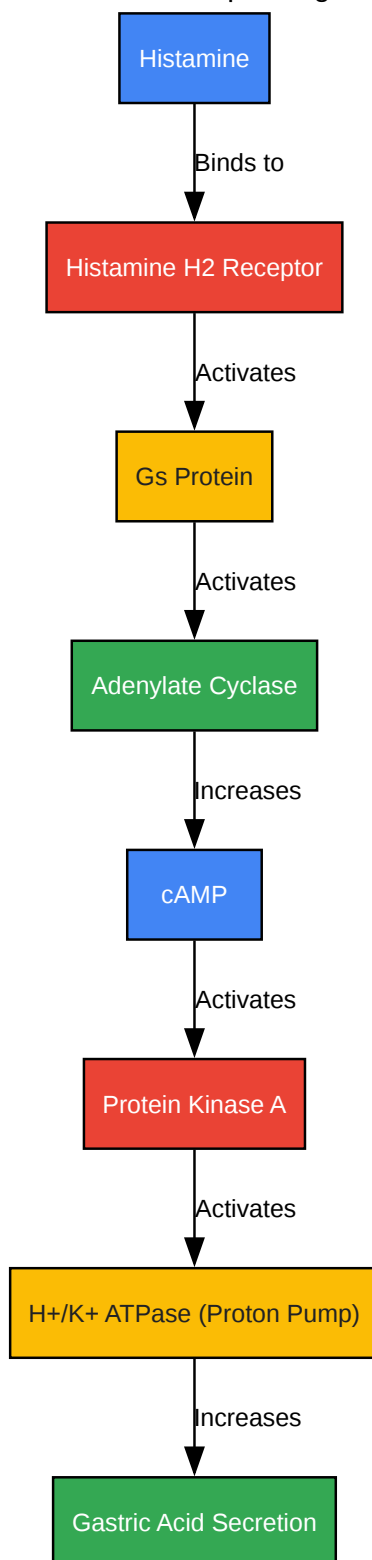
- Animal Model: C57BL/6 mice (female, 6-8 weeks old).

- **Infection:** Mice are orally inoculated with a standardized suspension of a pathogenic strain of *H. pylori*.
- **Treatment:** After a period to allow for stable infection (e.g., 2 weeks), treatment with the test compound (formulated in a suitable vehicle) is initiated. Dosing is typically performed daily via oral gavage for a specified period (e.g., 7 or 14 days). A vehicle control group and a positive control group (e.g., a standard antibiotic therapy) should be included.
- **Outcome Assessment:** At the end of the treatment period, mice are euthanized, and stomach tissues are collected. Efficacy is assessed by quantifying the bacterial load in the stomach through quantitative culture or qPCR. Histological analysis of the stomach tissue can also be performed to assess inflammation and tissue damage.

## Signaling Pathways and Workflows

As no specific signaling pathway for **FR-145715** has been documented beyond its general classification, a diagram of the histamine H2 receptor signaling pathway is provided for general understanding.

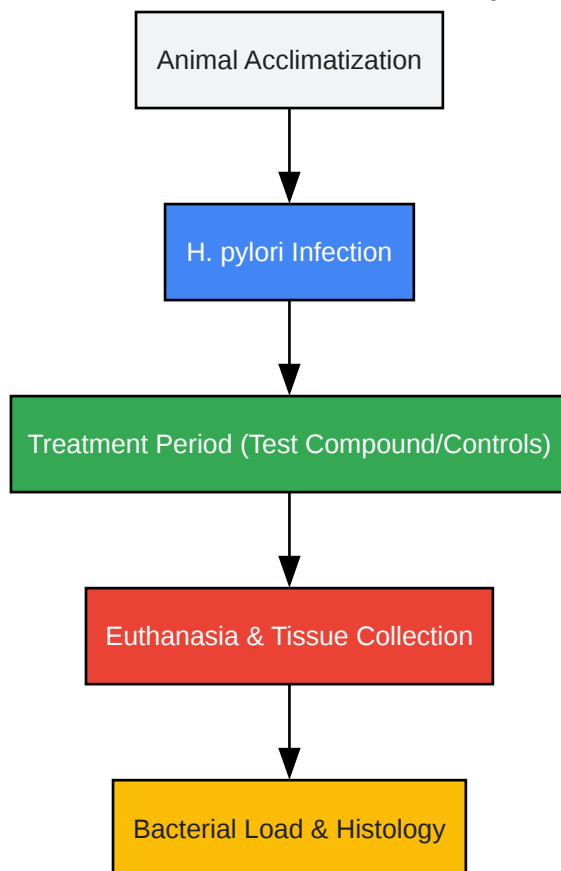
## General Histamine H2 Receptor Signaling Pathway



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Caption: General Histamine H2 Receptor Signaling Pathway.

## General Workflow for Animal Efficacy Study



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Caption: General Workflow for an Animal Efficacy Study.

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